1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol It is a derivative of L-proline, an amino acid, and features a pyrrolidine ring with an acetyl group at the first position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid typically involves the acetylation of L-proline. One common method is the reaction of L-proline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-acetyl-3-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
L-Proline: The parent amino acid from which 1-Acetyl-3-hydroxypyrrolidine-2-carboxylic acid is derived.
1-Acetyl-2-pyrrolidinecarboxylic acid: A similar compound with an acetyl group at the first position but lacking the hydroxyl group at the third position.
3-Hydroxy-2-pyrrolidinecarboxylic acid: A compound with a hydroxyl group at the third position but lacking the acetyl group.
Uniqueness: this compound is unique due to the presence of both an acetyl group and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-acetyl-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-2-5(10)6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12) |
InChI Key |
RVSHQSNYPGKXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1C(=O)O)O |
Origin of Product |
United States |
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